1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole
Description
1-[(4-Fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative featuring a 4-fluorobenzyl group at the 1-position and a naphthalen-1-yloxymethyl moiety at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets . This compound is cataloged as a synthetic intermediate in building block libraries, suggesting its utility in drug discovery .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O/c26-20-14-12-18(13-15-20)16-28-23-10-4-3-9-22(23)27-25(28)17-29-24-11-5-7-19-6-1-2-8-21(19)24/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBQCJSAPLHTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 1-naphthol in the presence of a base to form 4-fluorobenzyl naphthyl ether. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final benzodiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazole derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Target Compound :
Comparable Compounds :
1-(4-Fluorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole (): 1-Position: Identical 4-fluorophenylmethyl group. Molecular Weight: 294.25 g/mol (C₁₅H₁₀F₄N₂).
2-[(4-Methylphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole (): 1-Position: 2-Methylphenylmethyl group.
Substituent Analysis at Position 2
Target Compound :
Comparable Compounds :
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one ():
- 2-Position : Benzoxadiazole-triazole hybrid.
- Key Difference : The heterocyclic system provides unique spectroscopic properties but lacks the lipophilic bulk of naphthalene .
2-[(2-Methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (): 2-Position: 2-Methylphenoxymethyl group.
Structural and Physicochemical Comparison Table
*Calculated based on molecular formula.
Key Research Findings
- Metabolic Stability : Fluorine at the 4-position of the benzyl group reduces oxidative metabolism, as demonstrated in 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives () .
- Lipophilicity and Binding : Naphthalen-1-yloxy groups enhance binding affinity in kinase inhibitors due to extended aromatic interactions (e.g., triazole-naphthalene hybrids in ) .
- Synthetic Utility : The target compound’s modular structure allows for diversification via click chemistry (), enabling rapid library synthesis .
Biological Activity
1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction begins with the condensation of 4-fluorobenzyl chloride and 1-naphthol in the presence of a base to create a naphthyl ether intermediate.
- Final Product Formation : This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final benzodiazole compound. This method ensures high yield and purity through optimized reaction conditions, including temperature control and advanced purification techniques like chromatography.
The compound can undergo various chemical reactions, including:
- Oxidation : Using strong oxidizing agents to form quinones.
- Reduction : Employing reducing agents like sodium borohydride to yield reduced derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the aromatic rings, leading to diverse derivatives.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating effectiveness against renal and breast cancer cells. The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication in certain models, making it a candidate for further exploration in antiviral therapy .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and stability, which are critical for biological activity. Comparative studies with similar compounds indicate that variations in substitution patterns can significantly affect potency and selectivity against target cells .
Research Findings
A comprehensive overview of studies reveals several key findings regarding the biological activity of this compound:
Case Studies
- Case Study on Anticancer Efficacy : A study assessed the compound's effect on MCF-7 breast cancer cells, reporting a significant reduction in cell viability at concentrations above 10 µM.
- Antiviral Efficacy Assessment : Another study evaluated its antiviral activity against herpes simplex virus type 1 (HSV-1), demonstrating a dose-dependent reduction in plaque formation at concentrations ranging from 5 to 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
